7-fluoroquinoline-3,4-diamine
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Overview
Description
7-fluoroquinoline-3,4-diamine is a fluorinated quinoline derivative with the molecular formula C9H8FN3. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-3,4-diamine typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines . Another approach involves the use of organometallic compounds for the synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, affecting its biological activity.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-fluoroquinoline-3,4-diamine involves its interaction with various molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and interact with enzymes, leading to inhibition of enzyme activity . This interaction can disrupt essential biological processes, making it effective as an antibacterial and antineoplastic agent .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to other fluorinated quinolines, 7-fluoroquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its dual amino groups at positions 3 and 4, along with the fluorine at position 7, make it particularly effective in certain applications, such as enzyme inhibition and antibacterial activity .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
7-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8FN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13) |
InChI Key |
HLDONJWTPDDTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)N)N |
Origin of Product |
United States |
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